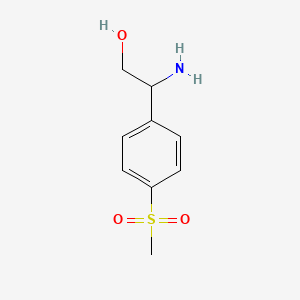

2-amino-2-(4-methanesulfonylphenyl)ethan-1-ol

描述

属性

IUPAC Name |

2-amino-2-(4-methylsulfonylphenyl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3S/c1-14(12,13)8-4-2-7(3-5-8)9(10)6-11/h2-5,9,11H,6,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOUMOWIBXBPBRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C(CO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-2-(4-methanesulfonylphenyl)ethan-1-ol typically involves the reaction of 4-methanesulfonylbenzaldehyde with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .

化学反应分析

Types of Reactions

2-amino-2-(4-methanesulfonylphenyl)ethan-1-ol undergoes various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.

Reduction: The methanesulfonyl group can be reduced to a methyl group under specific conditions.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the methanesulfonyl group can produce methyl-substituted compounds .

科学研究应用

2-amino-2-(4-methanesulfonylphenyl)ethan-1-ol is utilized in various scientific research fields, including:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: It is used in the study of enzyme interactions and protein modifications.

Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: It is used in the production of specialty chemicals and pharmaceuticals.

作用机制

The mechanism of action of 2-amino-2-(4-methanesulfonylphenyl)ethan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methanesulfonyl group can participate in various chemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to the observed biological effects .

相似化合物的比较

Substituent Effects on Electronic Properties and Reactivity

The para-substituted phenyl ring in β-amino alcohols dictates their electronic behavior and reactivity. Key analogs include:

Key Findings :

- Electron-Withdrawing Groups (EWGs) : The methanesulfonyl (-SO₂CH₃) and trifluoromethyl (-CF₃) groups enhance electrophilicity, improving yields in catalytic dehydrogenation (e.g., oxazole synthesis) compared to halogens (-F, -Cl) .

- Steric Effects : Bulky groups like tert-butyl reduce reactivity in sterically sensitive reactions, as seen in PROTAC synthesis where steric hindrance must be minimized .

Insights :

Physicochemical Properties

Analysis :

- The methanesulfonyl group increases molecular weight and polarity compared to halogens or alkoxy groups, enhancing water solubility. This property is advantageous in drug formulation .

生物活性

2-amino-2-(4-methanesulfonylphenyl)ethan-1-ol, also known as a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which include an amino group and a methanesulfonyl substituent on a phenyl ring. These characteristics are crucial for its interaction with biological targets and its therapeutic applications.

The molecular formula of 2-amino-2-(4-methanesulfonylphenyl)ethan-1-ol is C9H13NO3S, with a molecular weight of approximately 217.27 g/mol. The presence of the methanesulfonyl group enhances its solubility and reactivity, making it a suitable candidate for various biological assays.

The biological activity of this compound is primarily linked to its ability to inhibit specific enzymes involved in metabolic pathways. The sulfonamide group can mimic para-aminobenzoic acid (PABA), thereby inhibiting dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This mechanism is similar to that of traditional sulfonamide antibiotics, leading to bactericidal effects.

Antimicrobial Activity

Research indicates that 2-amino-2-(4-methanesulfonylphenyl)ethan-1-ol exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various Gram-positive and Gram-negative bacteria. The compound's ability to inhibit bacterial growth is attributed to its interference with folate synthesis pathways.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has shown potential as an anti-inflammatory agent. Studies have indicated that it can inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a pivotal role in the inflammatory response. The inhibition of COX-2 can lead to reduced production of prostaglandins, thereby alleviating inflammation.

| Activity | Target | IC50 Value (µM) | Reference |

|---|---|---|---|

| Antimicrobial | Various bacteria | 10 - 50 | |

| COX-1 Inhibition | COX-1 | 25 | |

| COX-2 Inhibition | COX-2 | 30 |

Study on Antimicrobial Efficacy

In a controlled laboratory setting, the antimicrobial efficacy of 2-amino-2-(4-methanesulfonylphenyl)ethan-1-ol was evaluated against Staphylococcus aureus and Escherichia coli. The results demonstrated a dose-dependent inhibition of bacterial growth, suggesting that higher concentrations yield more significant antimicrobial effects. This study underscores the compound's potential as an alternative treatment for bacterial infections resistant to conventional antibiotics.

Anti-inflammatory Research

Another study focused on the anti-inflammatory properties of the compound in a murine model of inflammation induced by lipopolysaccharides (LPS). Administration of 2-amino-2-(4-methanesulfonylphenyl)ethan-1-ol resulted in a marked reduction in inflammatory markers such as TNF-alpha and IL-6 levels in serum samples compared to control groups. These findings suggest that the compound may serve as a therapeutic agent in managing inflammatory diseases.

常见问题

Q. What are the common synthetic routes for 2-amino-2-(4-methanesulfonylphenyl)ethan-1-ol, and how do reaction conditions influence yield and purity?

Answer: The compound can be synthesized via two primary routes:

- Nucleophilic substitution : Reacting a halogenated precursor (e.g., 2-chloro-2-(4-methanesulfonylphenyl)ethanol) with ammonia or amines under controlled pH and temperature.

- Oxidation of sulfide intermediates : Starting with a 4-(methylthio)phenyl derivative, oxidation with agents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) yields the methanesulfonyl group .

Key factors affecting yield and purity include:

- Catalyst selection : Pd/C or Raney nickel for hydrogenation steps, with anhydrous ethanol as a solvent to minimize side reactions .

- Temperature control : Excessive heat during sulfone formation can lead to over-oxidation or decomposition .

- Purification methods : Column chromatography or recrystallization to isolate the product from byproducts like sulfoxides .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?

Answer:

- NMR spectroscopy :

- ¹H NMR : Look for the hydroxyl proton (δ 1.5–2.5 ppm, broad) and amine protons (δ 2.8–3.5 ppm). The methanesulfonyl group’s methyl protons appear as a singlet near δ 3.0 ppm .

- ¹³C NMR : The sulfonyl carbon resonates at δ 40–45 ppm, while the ethanolamine carbons appear at δ 55–65 ppm .

- Mass spectrometry (MS) : Confirm molecular weight (M+ = 229 g/mol) and fragmentation patterns (e.g., loss of –OH or –NH₂ groups) .

- Infrared (IR) spectroscopy : Key peaks include O–H/N–H stretches (3200–3500 cm⁻¹) and S=O stretches (1150–1350 cm⁻¹) .

For stereochemical analysis, single-crystal X-ray diffraction is recommended to resolve chiral centers .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields when scaling from milligram to gram quantities?

Answer: Discrepancies often arise from:

- Mixing inefficiencies : At larger scales, poor stirring can lead to incomplete reactions. Use high-shear mixers or flow reactors for uniform reagent distribution .

- Catalyst deactivation : Optimize catalyst loading (e.g., 5–10% Pd/C) and pre-treat catalysts to remove inhibitors like sulfur residues .

- Byproduct formation : Monitor reaction progress via HPLC or TLC. Implement gradient elution in purification to separate sulfone derivatives from unreacted intermediates .

Q. What strategies can elucidate structure-activity relationships (SAR) for this compound in biological systems?

Answer:

- Analog synthesis : Modify substituents (e.g., replace methanesulfonyl with sulfonamide or halogen groups) to assess impact on bioactivity .

- Biological assays : Test analogs in enzyme inhibition or receptor-binding assays (e.g., kinase or GPCR targets) to correlate structural changes with activity .

- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with binding pockets, focusing on hydrogen bonding with the ethanolamine and sulfonyl groups .

Q. What emerging methodologies improve the sustainability of synthesizing this compound?

Answer:

- Biocatalysis : Employ enzymes like sulfite oxidase for selective sulfone formation, reducing reliance on harsh oxidants .

- Green solvents : Replace ethanol with cyclopentyl methyl ether (CPME) or water-organic biphasic systems to minimize waste .

- Life cycle assessment (LCA) : Evaluate energy use and waste generation across synthetic routes to identify eco-friendly alternatives .

Q. How can researchers address discrepancies in reported biological activity data across studies?

Answer:

- Standardize assays : Use validated cell lines (e.g., HEK293 for receptor studies) and control for batch-to-batch compound purity (>95% by HPLC) .

- Data normalization : Report activity relative to positive controls (e.g., IC₅₀ values for known inhibitors) to enable cross-study comparisons .

- Meta-analysis : Pool data from multiple studies using statistical tools (e.g., RevMan) to identify trends obscured by experimental variability .

Q. What are the key challenges in optimizing enantiomeric purity for chiral derivatives of this compound?

Answer:

- Chiral resolution : Use preparative chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) to separate enantiomers .

- Asymmetric synthesis : Employ chiral catalysts (e.g., BINAP-ruthenium complexes) during hydrogenation to favor the desired enantiomer .

- Quality control : Monitor enantiomeric excess (ee) via polarimetry or chiral GC-MS, targeting >98% ee for pharmacological applications .

Future Research Directions

- Biocatalytic optimization : Engineer enzymes for higher sulfone synthesis efficiency .

- Environmental impact studies : Assess biodegradation pathways and ecotoxicity of synthetic byproducts .

- High-throughput screening : Develop fragment libraries for drug discovery leveraging the compound’s scaffold .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。